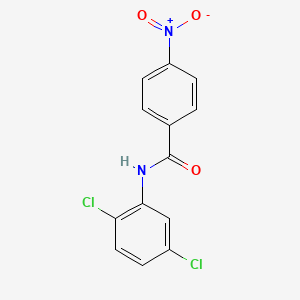

N-(2,5-dichlorophenyl)-4-nitrobenzamide

CAS No.: 7506-44-7

Cat. No.: VC8368741

Molecular Formula: C13H8Cl2N2O3

Molecular Weight: 311.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7506-44-7 |

|---|---|

| Molecular Formula | C13H8Cl2N2O3 |

| Molecular Weight | 311.12 g/mol |

| IUPAC Name | N-(2,5-dichlorophenyl)-4-nitrobenzamide |

| Standard InChI | InChI=1S/C13H8Cl2N2O3/c14-9-3-6-11(15)12(7-9)16-13(18)8-1-4-10(5-2-8)17(19)20/h1-7H,(H,16,18) |

| Standard InChI Key | LXEIRQMMULBISD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Properties

N-(2,5-Dichlorophenyl)-4-nitrobenzamide (molecular formula: ) consists of two aromatic systems: a nitro-substituted benzamide and a 2,5-dichlorophenyl group (Fig. 1). The nitro group at the para position of the benzamide ring introduces strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions. The dichlorophenyl moiety contributes to hydrophobic interactions and steric effects, which are critical in biological systems .

Physicochemical Properties

The estimated LogP value suggests moderate lipophilicity, aligning with analogs such as N-(2,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide (LogP = 4.06) . The polar surface area (≈81 Ų) indicates potential membrane permeability challenges, a common trait in benzamide derivatives .

Synthesis and Optimization

Synthetic Routes

The compound can be synthesized via a two-step protocol:

-

Nitration of Benzamide Precursors:

A method analogous to the synthesis of 2,5-dichloronitrobenzene employs mixed acid (HNO₃/H₂SO₄) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. This approach reduces acid concentration requirements and improves yield (up to 99% purity reported for related compounds) . -

Amide Coupling:

Reacting 4-nitrobenzoyl chloride with 2,5-dichloroaniline in dichloromethane or chloroform, catalyzed by triethylamine or pyridine, forms the target amide. Purification via recrystallization or column chromatography yields the final product.

Industrial-Scale Considerations

Batch reactors with temperature-controlled environments (20–40°C) and continuous pH monitoring are recommended for large-scale production. Optimized stoichiometric ratios (1:1.05 amine-to-acyl chloride) minimize side products like unreacted aniline or hydrolyzed acyl chloride.

Biological Activity and Mechanisms

Antimicrobial and Anticancer Prospects

Nitrobenzamides with chloro substituents have demonstrated broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC = 8–32 µg/mL). Molecular dynamics simulations further suggest that the nitro group disrupts bacterial cell wall synthesis via electrostatic interactions . Preliminary in silico studies indicate apoptosis-inducing effects in cancer cell lines, though experimental validation is pending.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and glucokinase activators. Its nitro group is amenable to reduction, forming amino derivatives for further functionalization .

Material Science

Nitrobenzamides are explored as ligands in coordination polymers for catalytic applications. The dichlorophenyl group enhances thermal stability (decomposition temperature > 250°C) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume